molecular formula C16H15N3 B13271593 3-(1-Benzyl-1H-imidazol-2-YL)aniline

3-(1-Benzyl-1H-imidazol-2-YL)aniline

Cat. No.: B13271593
M. Wt: 249.31 g/mol
InChI Key: QQFGZHFBCBUIMP-UHFFFAOYSA-N
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Description

3-(1-Benzyl-1H-imidazol-2-YL)aniline is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-1H-imidazol-2-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-1H-imidazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler imidazole derivative with similar biological activities.

    2-phenylimidazole: Another imidazole derivative used in various applications.

    1-benzylimidazole: Similar in structure but lacks the aniline group.

Uniqueness

3-(1-Benzyl-1H-imidazol-2-YL)aniline is unique due to the presence of both the benzyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to simpler imidazole derivatives .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

3-(1-benzylimidazol-2-yl)aniline

InChI

InChI=1S/C16H15N3/c17-15-8-4-7-14(11-15)16-18-9-10-19(16)12-13-5-2-1-3-6-13/h1-11H,12,17H2

InChI Key

QQFGZHFBCBUIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C3=CC(=CC=C3)N

Origin of Product

United States

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